REACTION_CXSMILES
|
[O-:1]CC.[Na+].[CH2:5]([O:7][C:8]([C:10]1[C:15](=[O:16])[N:14](CC2C=CC=C(F)C=2)[C:13]2[CH:25]=[CH:26][S:27][C:12]=2[C:11]=1N1CCNCC1)=[O:9])[CH3:6]>C(O)C>[CH2:5]([O:7][C:8]([C:10]1[C:15](=[O:16])[NH:14][C:13]2[C:25]([C:11]=1[OH:1])=[CH:26][S:27][CH:12]=2)=[O:9])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
4-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid methyl ester
|
Quantity
|
8.57 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(N(C1=O)CC1=CC(=CC=C1)F)C=CS2)N2CCNCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
DISTILLATION
|
Details
|
excess solvent was distilled off The residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed by water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(NC2=CSC=C2C1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |